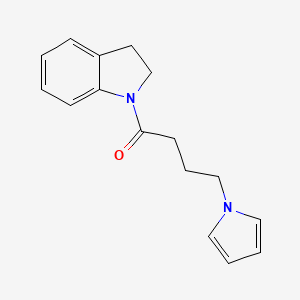
1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one, also known as YK11, is a synthetic steroid that is currently being researched for its potential to increase muscle mass and strength. YK11 is a selective androgen receptor modulator (SARM) that is designed to selectively target and activate the androgen receptor in muscle tissue, while minimizing the activation of the androgen receptor in other tissues.
Wirkmechanismus
1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one works by selectively activating the androgen receptor in muscle tissue, which in turn leads to an increase in protein synthesis and muscle growth. Unlike traditional steroids, which can have a range of unwanted side effects, this compound is designed to target only muscle tissue, while minimizing the activation of the androgen receptor in other tissues.
Biochemical and Physiological Effects:
This compound has been shown to increase muscle mass and strength in animal models, and there is growing interest in its potential as a performance-enhancing drug for athletes. In addition, this compound has been shown to have a range of other biochemical and physiological effects, including an increase in bone density, an improvement in insulin sensitivity, and a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is its selectivity for muscle tissue, which makes it a potentially safer alternative to traditional steroids. However, there are also limitations to its use in lab experiments, including the fact that it is a synthetic compound that is not found naturally in the body, and that there is limited information available on its long-term safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on 1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one, including further studies on its safety and efficacy in humans, as well as investigations into its potential as a treatment for muscle wasting diseases and other conditions. In addition, there is growing interest in the development of other selective androgen receptor modulators, which could have a range of potential applications in the field of sports medicine and beyond.
Synthesemethoden
1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is synthesized through a multi-step process that involves the combination of various chemical reagents. The synthesis method for this compound is a closely guarded secret, and there is limited information available on the specific steps involved in its production.
Wissenschaftliche Forschungsanwendungen
1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is primarily being researched for its potential as a muscle-building agent. Several studies have shown that this compound can increase muscle mass and strength in animal models, and there is growing interest in its potential as a performance-enhancing drug for athletes.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-4-pyrrol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(8-5-12-17-10-3-4-11-17)18-13-9-14-6-1-2-7-15(14)18/h1-4,6-7,10-11H,5,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTJLTIEJBBFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

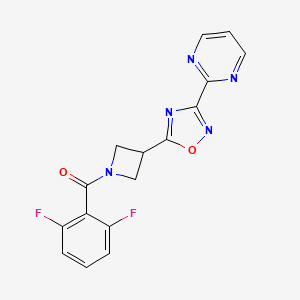


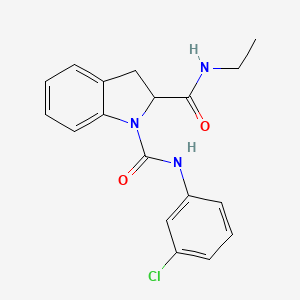
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2898676.png)
![Ethyl 5-(2-cyclohexylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2898677.png)
![5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2898679.png)

![1-(2-Fluorophenyl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B2898681.png)
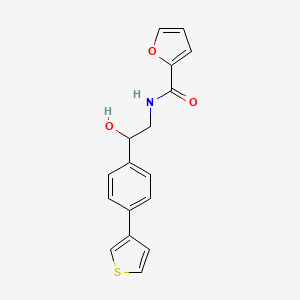

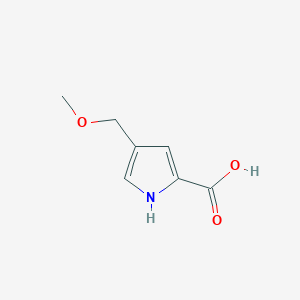
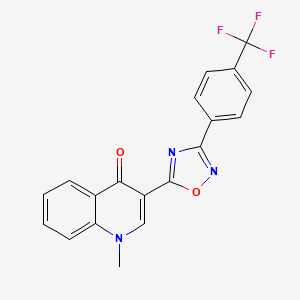
![2-benzyl-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2898689.png)